4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolone core substituted with diverse functional groups. Key structural features include:
- 4-(4-Benzyloxy-2-methylbenzoyl) group: A benzoyl moiety with a benzyloxy substituent (electron-donating) and a methyl group at the ortho position, enhancing steric bulk and influencing lipophilicity.
- 5-(4-Hydroxyphenyl) group: A para-hydroxyphenyl substituent contributing to π-π interactions and modulating solubility.
Properties
CAS No. |
488840-67-1 |
|---|---|
Molecular Formula |
C31H26N2O5 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H26N2O5/c1-20-16-25(38-19-21-6-3-2-4-7-21)13-14-26(20)29(35)27-28(23-9-11-24(34)12-10-23)33(31(37)30(27)36)18-22-8-5-15-32-17-22/h2-17,28,34-35H,18-19H2,1H3/b29-27- |
InChI Key |
WQTXMWUKACKIRG-OHYPFYFLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base.
Attachment of the Pyridin-3-ylmethyl Group: This step involves a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzyloxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. Its ability to interact with specific molecular targets could lead to the discovery of new treatments for various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their substituents:
Key Observations :
- Substituent Effects on Melting Points :
- Compound 20 (263–265°C) has a tert-butyl group, which increases hydrophobicity and may enhance crystalline packing. In contrast, compound 41 (128–130°C) with an ethoxy group exhibits lower melting points, likely due to reduced symmetry and weaker intermolecular forces .
- The target compound’s pyridinylmethyl and hydroxyphenyl groups may balance polarity and aromatic stacking, but melting point data are unavailable.
- Electronic and Steric Modifications: Electron-donating groups (e.g., dimethylamino in 21) enhance solubility in polar solvents, whereas electron-withdrawing groups (e.g., nitro in ’s 34) reduce it. The target compound’s 4-hydroxyphenyl group offers moderate polarity .
Biological Activity
The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H26N2O7 |
| Molecular Weight | 502.53 g/mol |
| IUPAC Name | (4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
| CAS Number | 497076-18-3 |
The structure features multiple functional groups that contribute to its biological activity, including hydroxyl, methoxy, and pyridine moieties.
Antiviral Activity
Recent studies have investigated the compound's efficacy against various viral targets. Notably, it exhibits strong antiviral properties against certain strains of HIV and other viruses. For instance, it has shown an IC50 value of 1.1 µM against delavirdine-resistant HIV variants, indicating robust activity even in resistant strains .
Anticancer Potential
Research has indicated that the compound may possess anticancer properties. A study evaluated its effects on cancer cell lines, revealing significant cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The compound's mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating their activity. It may inhibit key pathways involved in viral replication and cancer cell survival, although further research is needed to elucidate these pathways fully.
Study 1: Antiviral Efficacy
In a controlled laboratory setting, the compound was tested for its antiviral efficacy against several viruses including HIV-1 and influenza. The results demonstrated:
- HIV-1 : IC50 of 1.1 µM against resistant strains.
- Influenza A : Significant reduction in viral load at concentrations above 20 µM.
Study 2: Cytotoxic Effects on Cancer Cells
A separate study focused on the compound's effects on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results :
- IC50 values ranged from 10 to 30 µM.
- Induction of apoptosis was confirmed through annexin V staining assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
